![molecular formula C12H15N3S2 B1479964 2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine CAS No. 2098141-94-5](/img/structure/B1479964.png)
2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine (hereafter referred to as Compound A) is a sulfur-containing heterocyclic compound with a unique chemical structure. It is a promising compound in the field of medicinal chemistry, due to its potential applications in the synthesis of various biologically active compounds. Compound A has been studied extensively and has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
Scientific Research Applications
Synthesis and Structural Diversity
Research has highlighted the utility of thiophene derivatives in generating a structurally diverse library of compounds through alkylation and ring closure reactions. For instance, thiophene-based ketonic Mannich bases have been utilized to produce a range of compounds including dithiocarbamates, thioethers, and various NH-azoles through N-alkylation, showcasing the versatility of thiophene derivatives in synthetic organic chemistry (Roman, 2013).
Antimicrobial Activity
Thiophene derivatives have also been synthesized and evaluated for their antimicrobial activities. For example, compounds containing the thiazole moiety have been tested against different microorganisms, indicating the potential of thiophene derivatives in developing new antimicrobial agents (Abdelhamid et al., 2010).
Structural Characterization and Analysis
The structural characterization of thiophene derivatives, including X-ray diffraction studies, has provided insights into their molecular and crystal structures. This is crucial for understanding the relationship between structure and activity, which can guide the design of compounds with enhanced properties (Delgado et al., 2020).
Antitumor Activity
Several thiophene derivatives have been evaluated for their antitumor activities, revealing promising results against various cancer cell lines. This underscores the potential of such compounds in the development of new anticancer therapies (Gomha et al., 2016).
Advanced Materials
Thiophene derivatives have been incorporated into hydrogels and other polymeric materials, demonstrating applications in the field of material science. These materials have shown potential for medical applications, including as antibacterial and antifungal agents, due to their enhanced thermal stability and biological activity (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
2-(3-thiophen-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c13-3-4-15-11-2-6-17-8-10(11)12(14-15)9-1-5-16-7-9/h1,5,7H,2-4,6,8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWAXPDDCFCLGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1N(N=C2C3=CSC=C3)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.